molecular formula C17H17ClN2O2 B11175966 N-(2-chlorobenzyl)-3-(propanoylamino)benzamide

N-(2-chlorobenzyl)-3-(propanoylamino)benzamide

Cat. No.: B11175966
M. Wt: 316.8 g/mol
InChI Key: LWPSOUPAXWQVGE-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-3-propanamidobenzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-3-propanamidobenzamide typically involves the reaction of 2-chlorobenzylamine with 3-propanamidobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-[(2-Chlorophenyl)methyl]-3-propanamidobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-3-propanamidobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-3-propanamidobenzamide has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-3-propanamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-N-methylpyridine-3-carboxamide
  • N-(3-Chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]benzamide

Uniqueness

N-[(2-Chlorophenyl)methyl]-3-propanamidobenzamide is unique due to its specific structural features, such as the combination of a chlorophenyl group with a propanamidobenzamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(propanoylamino)benzamide

InChI

InChI=1S/C17H17ClN2O2/c1-2-16(21)20-14-8-5-7-12(10-14)17(22)19-11-13-6-3-4-9-15(13)18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21)

InChI Key

LWPSOUPAXWQVGE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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